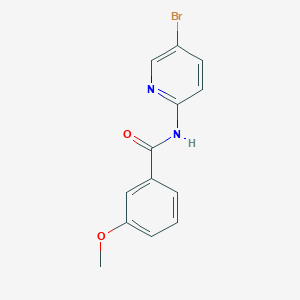

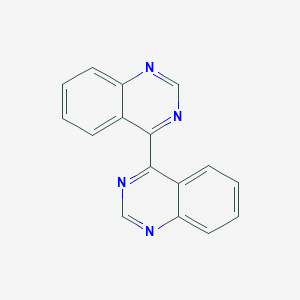

![molecular formula C20H29NO3 B5847821 methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate](/img/structure/B5847821.png)

methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate, also known as Mecam, is a synthetic compound that belongs to the family of local anesthetics. It is used in scientific research for its ability to block voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in excitable cells.

Mechanism of Action

Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate exerts its pharmacological effect by binding to the extracellular pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions into the cell. This action leads to the inhibition of action potential generation and propagation, resulting in a decrease in neuronal excitability and pain perception. In cardiac cells, this compound has been shown to reduce the amplitude and velocity of the action potential, leading to a decrease in heart rate and contractility.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects, depending on the tissue and cell type. In neuronal cells, this compound has been shown to reduce the release of neurotransmitters such as glutamate and substance P, leading to a decrease in pain perception. In cardiac cells, this compound has been shown to reduce the amplitude and velocity of the action potential, leading to a decrease in heart rate and contractility. This compound has also been shown to have anti-inflammatory effects in various animal models of inflammation.

Advantages and Limitations for Lab Experiments

Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has several advantages as a research tool, including its high potency and selectivity for sodium channels, its ability to block channels in the open or inactivated state, and its lack of effect on other ion channels. However, this compound also has several limitations, including its potential for off-target effects, its short half-life, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate, including the development of more selective and potent analogs, the investigation of its effects on other ion channels and cellular processes, and the exploration of its potential therapeutic applications in pain management and cardiac arrhythmias. Additionally, the use of this compound as a tool for investigating the role of sodium channels in other physiological and pathological processes, such as epilepsy and multiple sclerosis, holds great promise for future research.

Synthesis Methods

Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate can be synthesized through a multi-step process that involves the reaction of 4-cyclohexyl-4-methylpentanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoic acid in the presence of triethylamine to yield this compound. The final product is purified through recrystallization from a suitable solvent.

Scientific Research Applications

Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has been used extensively in scientific research as a tool to study the role of voltage-gated sodium channels in various physiological and pathological processes. It has been shown to block sodium channels in a dose-dependent manner, with a higher affinity for channels that are in the open or inactivated state. This property has made this compound a valuable tool for investigating the contribution of sodium channels to neuronal excitability, pain perception, and cardiac function.

Properties

IUPAC Name |

methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-20(2,15-9-5-4-6-10-15)14-13-18(22)21-17-12-8-7-11-16(17)19(23)24-3/h7-8,11-12,15H,4-6,9-10,13-14H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURAYWXNUSFYRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)NC1=CC=CC=C1C(=O)OC)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)

![3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5847764.png)

![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)

![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)

![methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5847827.png)

![1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5847833.png)

![N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5847834.png)